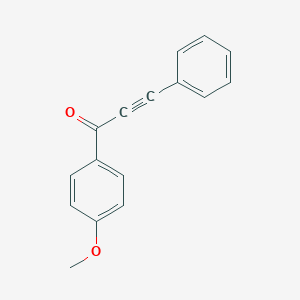

Phenylethynyl p-methoxyphenyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

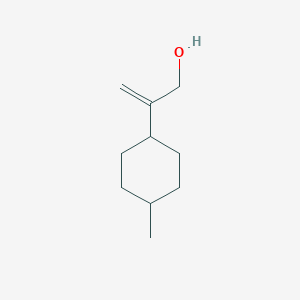

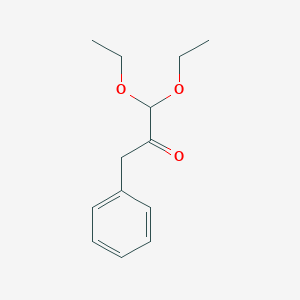

Phenylethynyl p-methoxyphenyl ketone is a chemical compound with the molecular formula C16H12O2 . It is also known by other names such as 3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one . The molecular weight of this compound is 238.28 g/mol .

Molecular Structure Analysis

The molecular structure of Phenylethynyl p-methoxyphenyl ketone consists of 16 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The exact structure can be represented by various computed descriptors such as InChI and Canonical SMILES .

Physical And Chemical Properties Analysis

Phenylethynyl p-methoxyphenyl ketone has a molecular weight of 238.28 g/mol . Other computed properties include a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 4 .

Applications De Recherche Scientifique

Anticancer Agent Development

Phenylethynyl p-methoxyphenyl ketone: derivatives have shown promise as potential anticancer agents. Novel compounds synthesized with this ketone as a base structure have demonstrated potent anti-proliferative activity against human cancer cell lines . These compounds induce apoptosis and cell cycle arrest in tumor cells, making them valuable leads in cancer treatment research.

Organic Synthesis via Claisen-Schmidt Reaction

The Claisen-Schmidt reaction is a key method in organic synthesis for creating α,β-unsaturated ketonesPhenylethynyl p-methoxyphenyl ketone can be used in this reaction to produce functionalized benzalacetones, which are valuable for their potential antioxidant properties and as intermediates in the synthesis of anti-inflammatory compounds .

Photocatalysis

In the field of photocatalysis, Phenylethynyl p-methoxyphenyl ketone derivatives can be utilized to create photocaged carbonyls. These compounds can be uncaged upon irradiation, releasing aldehydes and ketones in a controlled manner. This has significant implications for conducting chemical transformations in complex environments, such as within biological systems .

Metal-Organic Frameworks (MOFs)

Pyrene-based MOFs, which can be synthesized using derivatives of Phenylethynyl p-methoxyphenyl ketone , have a range of applications due to their unique optical and electronic properties. These include luminescence sensing, adsorption and separation of molecules, heterogeneous catalysis, electrochemical applications, and biomedical applications .

Polymer Synthesis

The ketone can be a precursor in the synthesis of poly(p-phenylene vinylene) (PPV) derivatives. PPV and its derivatives have a wide array of applications due to their conjugated structure, which includes use in electronic devices, sensors, and as materials with special optical properties .

Antioxidant and Radical Scavenger

Functionalized benzalacetones derived from Phenylethynyl p-methoxyphenyl ketone through the Claisen-Schmidt reaction have been described as radical scavengers with potential antioxidant properties. This makes them interesting candidates for further research into protective agents against oxidative stress .

Orientations Futures

Mécanisme D'action

Target of Action

Phenylethynyl p-methoxyphenyl ketone is a complex organic compoundIt’s worth noting that phenylethynyl compounds are known to be highly reactive intermediates in organic chemistry . They often interact with various biochemical targets, leading to a range of reactions.

Mode of Action

For instance, the phenylethynyl radical can abstract hydrogen to form ethynylbenzene but also isomerizes via H-shift to the o-, m-, and p-ethynylphenyl isomers . This suggests that Phenylethynyl p-methoxyphenyl ketone may interact with its targets in a similar manner, leading to various biochemical changes.

Biochemical Pathways

Phenylethynyl compounds are known to be involved in various chemical transformations . They can undergo a range of reactions, including hydrogen abstraction and isomerization . These reactions can potentially affect various biochemical pathways, leading to downstream effects.

Result of Action

Given the reactivity of phenylethynyl compounds, it’s likely that this compound could induce various changes at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of Phenylethynyl p-methoxyphenyl ketone are likely to be influenced by various environmental factors. These could include temperature, pH, and the presence of other biochemical entities. For instance, the phenylethynyl radical is generated via pyrolysis at temperatures above 1500 K , suggesting that high temperatures could influence the action of Phenylethynyl p-methoxyphenyl ketone.

Propriétés

IUPAC Name |

1-(4-methoxyphenyl)-3-phenylprop-2-yn-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2/c1-18-15-10-8-14(9-11-15)16(17)12-7-13-5-3-2-4-6-13/h2-6,8-11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDJSNTJBCFBIQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C#CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346959 |

Source

|

| Record name | Phenylethynyl p-methoxyphenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-one | |

CAS RN |

16616-43-6 |

Source

|

| Record name | Phenylethynyl p-methoxyphenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis[5-amino-1,1-dimethylhexyl] hydrogen phosphate](/img/structure/B103677.png)

![Pyridine, 3-[5-[4-[(3-methyl-2-butenyl)oxy]phenyl]-2-oxazolyl]-](/img/structure/B103697.png)

![1-(1H-indol-3-yl)-2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethane-1,2-dione](/img/structure/B103698.png)